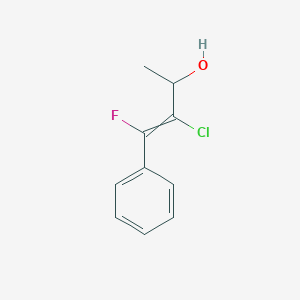

3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol

Description

3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol is a halogenated secondary alcohol featuring a conjugated enol system and a substituted phenyl group. The compound’s structure includes:

- Chloro (Cl) and fluoro (F) substituents at the 3- and 4-positions of the phenyl ring.

- A but-3-en-2-ol backbone with a double bond (C=C) at position 3 and a hydroxyl (-OH) group at position 2.

Properties

CAS No. |

62269-36-7 |

|---|---|

Molecular Formula |

C10H10ClFO |

Molecular Weight |

200.64 g/mol |

IUPAC Name |

3-chloro-4-fluoro-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C10H10ClFO/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-7,13H,1H3 |

InChI Key |

XJDRTLMYFSGQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 4-phenylbut-3-en-2-one.

Halogenation: The precursor undergoes halogenation using reagents like chlorine and fluorine sources to introduce the chloro and fluoro groups.

Reduction: The intermediate product is then reduced to form the final compound, 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

2-(3-Chloro-4-fluorophenyl)butan-2-ol

Structure : Saturated butan-2-ol backbone with a substituted phenyl group (Cl and F at 3- and 4-positions).

Key Differences :

- Lack of a double bond in the alcohol backbone, reducing conjugation and rigidity.

- Molecular Formula: C₁₀H₁₂ClFO (Molar Mass: 202.65 g/mol) vs. the unsaturated target compound’s estimated C₁₀H₁₀ClFO (Molar Mass: ~200.63 g/mol).

Physicochemical Impact :

- The saturated structure likely exhibits higher solubility in nonpolar solvents due to reduced conjugation.

(+)-(E)-4-Phenylbut-3-ene-2-ol

Structure: Similar enol backbone but lacks halogen substituents on the phenyl ring. Key Differences:

Functional Implications :

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structure : Features a pyrazole core with trifluoromethyl (CF₃) and sulfanyl (S-) substituents.

Key Differences :

- Heterocyclic pyrazole ring vs. phenyl group.

- CF₃ and S- substituents introduce strong electron-withdrawing and nucleophilic properties, respectively.

Comparative Analysis :

- Electronic Effects : The CF₃ group in this compound creates a more electron-deficient system than Cl/F-substituted phenyl groups.

- Applications: Pyrazole derivatives are often used in agrochemicals, whereas halogenated enols may target medicinal chemistry due to hydrogen-bonding capabilities .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol | C₁₀H₁₀ClFO | ~200.63 | Cl, F, C=C, -OH | Conjugation, E/Z isomerism |

| 2-(3-Chloro-4-fluorophenyl)butan-2-ol | C₁₀H₁₂ClFO | 202.65 | Cl, F, -OH (saturated) | Higher solubility in lipids |

| (+)-(E)-4-Phenylbut-3-ene-2-ol | C₁₀H₁₂O | 148.20 | C=C, -OH | Volatile, low polarity |

| 5-(3-Chlorophenylsulfanyl)-...carbaldehyde | C₁₂H₉ClF₃N₂OS | 324.73 | CF₃, S-, pyrazole, -CHO | Electron-deficient core |

Research Findings and Implications

- Stereochemical Stability: Halogen substituents in 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol may stabilize specific stereoisomers due to steric hindrance and dipole interactions, unlike non-halogenated analogs .

- Reactivity Trends: The conjugated enol system enables participation in Diels-Alder reactions, while halogenated phenyl rings direct electrophilic substitution to meta/para positions .

- Biological Potential: Chloro-fluoro substitution patterns are associated with enhanced bioavailability in drug candidates, though toxicity profiles require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.